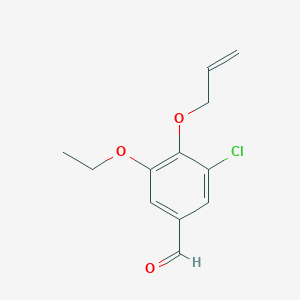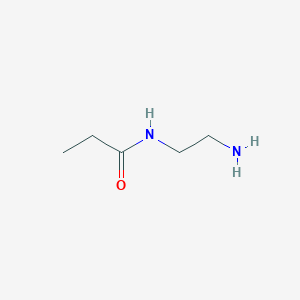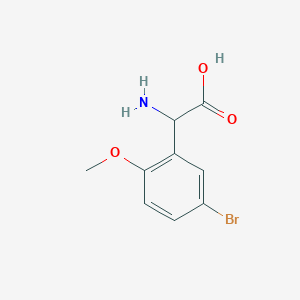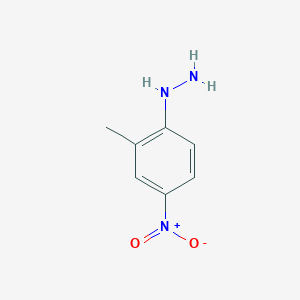
(2-甲基-4-硝基苯基)肼
描述
The compound "(2-Methyl-4-nitrophenyl)hydrazine" is a derivative of hydrazine where a phenyl ring with a nitro group and a methyl group is attached. This structure is related to various hydrazine derivatives that have been synthesized and studied for their potential applications in different fields, including energetic materials, antineoplastic agents, and coordination chemistry with metals .
Synthesis Analysis
The synthesis of hydrazine derivatives typically involves the condensation of hydrazine with other organic compounds. For instance, 1,2-bis(2,4,6-trinitrophenyl) hydrazine, a related compound, is synthesized through the condensation of picryl chloride with hydrazine hydrate . Similarly, various substituted hydrazines have been synthesized for evaluation as antineoplastic agents, indicating the versatility of hydrazine derivatives in synthesis .
Molecular Structure Analysis
The molecular structure of hydrazine derivatives can be complex and is often characterized using spectroscopic methods such as IR, NMR, and mass spectrometry, as well as X-ray crystallography. For example, a symmetric branched 4-nitrophenyl hydrazine compound was characterized using these methods, and its structure was determined to have specific torsion angles and stabilization through weak intramolecular and intermolecular interactions .
Chemical Reactions Analysis
Hydrazine derivatives can undergo various chemical reactions, including coordination with metal ions to form complexes, as seen in the reaction of N-(Methoxyphenyl)-2-[(5-nitrofuryl)methylene]hydrazine carbothioamides with metal hydrates . Additionally, hydrazine derivatives can participate in hydrazine-transfer reactions, as demonstrated by the conversion of ketone hydrazones into bis-hydrazones .
Physical and Chemical Properties Analysis
The physical and chemical properties of hydrazine derivatives, such as energetic properties, can be theoretically computed and compared to other energetic materials. For example, the energetic properties of 1,2-bis(2,4,6-trinitrophenyl) hydrazine were found to be superior in comparison to other energetic compounds . The antimicrobial and antifungal activities of hydrazine derivatives and their metal complexes have also been investigated, showing activity against various bacterial and fungal strains .
科学研究应用
噻唑衍生物的合成
噻唑是一类具有广泛生物活性的有机化合物。 (2-甲基-4-硝基苯基)肼可用作合成噻唑衍生物的前体,这些衍生物以其多样的生物活性而闻名,包括抗菌、抗真菌和抗肿瘤特性 .
抗肿瘤和细胞毒性剂
研究表明,(2-甲基-4-硝基苯基)肼的衍生物可能表现出强烈的抗肿瘤和细胞毒性活性。 这些化合物可以被合成并针对各种人类肿瘤细胞系进行测试,以开发新的癌症治疗方法 .
抗菌化合物的开发
(2-甲基-4-硝基苯基)肼中的肼基是一个官能团,可用于创建新的抗菌剂。 通过修饰分子结构,研究人员可以开发出在对抗细菌和病毒感染方面具有潜在应用的化合物 .
作用机制
Target of Action
(2-Methyl-4-nitrophenyl)hydrazine primarily targets aldehydes and ketones . These compounds play a crucial role in various biochemical reactions within the body, including energy production and regulation of gene expression.
Mode of Action
The compound interacts with its targets through a process known as nucleophilic addition . In this process, the nitrogen atom in the hydrazine moiety acts as a nucleophile, attacking the carbonyl carbon in aldehydes or ketones . This reaction forms an intermediate that eventually dehydrates to form a hydrazone . This process is essentially irreversible, leading to a significant change in the target molecule .
Biochemical Pathways
The formation of hydrazones can affect various biochemical pathways. For instance, the reaction with aldehydes and ketones can influence the metabolic pathways these compounds are involved in, potentially altering energy production and other metabolic processes . .
Pharmacokinetics
The compound’s molecular weight (16717 g/mol) suggests it may have good bioavailability, as compounds with a molecular weight below 500 g/mol generally have better absorption and distribution
Result of Action
The molecular and cellular effects of (2-Methyl-4-nitrophenyl)hydrazine’s action are largely dependent on the specific aldehydes or ketones it interacts with. By forming hydrazones, the compound can alter the structure and function of these target molecules, potentially affecting the cellular processes they are involved in .
Action Environment
Environmental factors such as pH and temperature can influence the action of (2-Methyl-4-nitrophenyl)hydrazine. For instance, the nucleophilic addition reaction it undergoes is acid-catalyzed , suggesting that it may be more effective in acidic environments. Additionally, the compound’s stability may be affected by temperature, as suggested by its melting point of 135-138°C .
安全和危害
“(2-Methyl-4-nitrophenyl)hydrazine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable solid and can cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are primarily the respiratory system .
未来方向
生化分析
Biochemical Properties
(2-Methyl-4-nitrophenyl)hydrazine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been shown to interact with enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammatory processes . The compound acts as an inhibitor of these enzymes, thereby reducing the production of pro-inflammatory mediators. Additionally, (2-Methyl-4-nitrophenyl)hydrazine interacts with H+/K+ ATPase, an enzyme crucial for gastric acid production . By inhibiting this enzyme, the compound can potentially reduce gastric acid secretion, making it a candidate for the treatment of acid-related gastrointestinal disorders.
Cellular Effects
The effects of (2-Methyl-4-nitrophenyl)hydrazine on various cell types and cellular processes are profound. In inflammatory cells, the compound inhibits the activity of COX-2 and 5-LOX, leading to a decrease in the production of inflammatory cytokines and eicosanoids . This results in reduced inflammation and pain. In gastric epithelial cells, the inhibition of H+/K+ ATPase by (2-Methyl-4-nitrophenyl)hydrazine leads to decreased acid secretion, which can promote the healing of gastric ulcers . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and transcription factors.
Molecular Mechanism
At the molecular level, (2-Methyl-4-nitrophenyl)hydrazine exerts its effects through specific binding interactions with target enzymes. The compound binds to the active sites of COX-2 and 5-LOX, inhibiting their catalytic activity and preventing the conversion of arachidonic acid to pro-inflammatory mediators . Similarly, (2-Methyl-4-nitrophenyl)hydrazine binds to H+/K+ ATPase, inhibiting its proton-pumping activity and reducing gastric acid secretion . These interactions result in changes in gene expression and cellular responses, contributing to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Methyl-4-nitrophenyl)hydrazine have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that (2-Methyl-4-nitrophenyl)hydrazine can have sustained effects on cellular function, particularly in reducing inflammation and gastric acid secretion . The compound’s stability and efficacy may be influenced by factors such as temperature, pH, and exposure to light.
Dosage Effects in Animal Models
The effects of (2-Methyl-4-nitrophenyl)hydrazine vary with different dosages in animal models. At low to moderate doses, the compound effectively inhibits COX-2 and 5-LOX activity, leading to reduced inflammation and pain . At high doses, (2-Methyl-4-nitrophenyl)hydrazine may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic use while minimizing potential toxicity.
Metabolic Pathways
(2-Methyl-4-nitrophenyl)hydrazine is involved in several metabolic pathways, primarily through its interactions with enzymes such as COX-2, 5-LOX, and H+/K+ ATPase . The compound’s inhibition of these enzymes affects metabolic flux and the levels of various metabolites, including prostaglandins, leukotrienes, and gastric acid . Additionally, (2-Methyl-4-nitrophenyl)hydrazine may undergo metabolic transformation in the liver, leading to the formation of metabolites that could contribute to its overall biochemical effects.
Transport and Distribution
Within cells and tissues, (2-Methyl-4-nitrophenyl)hydrazine is transported and distributed through interactions with specific transporters and binding proteins. The compound may be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cells, (2-Methyl-4-nitrophenyl)hydrazine can bind to intracellular proteins, influencing its localization and accumulation. These interactions play a crucial role in determining the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of (2-Methyl-4-nitrophenyl)hydrazine is essential for its activity and function. The compound may be directed to specific cellular compartments, such as the cytoplasm, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . These localizations enable (2-Methyl-4-nitrophenyl)hydrazine to interact with its target enzymes and exert its biochemical effects. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
(2-methyl-4-nitrophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-5-4-6(10(11)12)2-3-7(5)9-8/h2-4,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERPRXPTVXLOFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405101 | |
| Record name | (2-methyl-4-nitro-phenyl)-hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77484-08-3 | |
| Record name | (2-methyl-4-nitro-phenyl)-hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-methyl-4-nitrophenyl)hydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Methyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1275049.png)
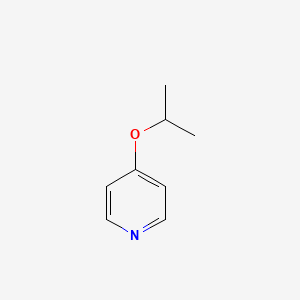
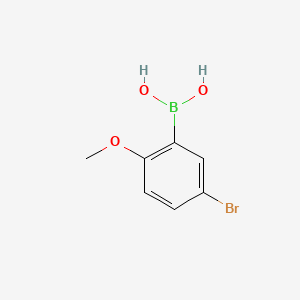

![Acetic acid, [2-(dioctylamino)-2-oxoethoxy]-](/img/structure/B1275057.png)
